molecular formula C22H31ClN2 B14403782 2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine CAS No. 87946-86-9

2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine

Cat. No.: B14403782
CAS No.: 87946-86-9
M. Wt: 358.9 g/mol
InChI Key: RERIIKQXDCJXTQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a pyrimidine ring substituted with a 3-chloro-4-pentylphenyl group and a heptyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The 3-chloro-4-pentylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable halogenated pyrimidine derivative reacts with 3-chloro-4-pentylphenyl lithium or Grignard reagent.

    Alkylation: The heptyl group can be introduced via an alkylation reaction using heptyl bromide or heptyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The chloro and heptyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-pentylphenyl)-5-ethylpyrimidine: Similar structure but with an ethyl group instead of a heptyl group.

    2-(3-Chloro-4-pentylphenyl)-5-methylpyrimidine: Similar structure but with a methyl group instead of a heptyl group.

    2-(3-Chloro-4-pentylphenyl)-5-propylpyrimidine: Similar structure but with a propyl group instead of a heptyl group.

Uniqueness

2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the chloro, pentyl, and heptyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

87946-86-9

Molecular Formula

C22H31ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

2-(3-chloro-4-pentylphenyl)-5-heptylpyrimidine

InChI

InChI=1S/C22H31ClN2/c1-3-5-7-8-10-11-18-16-24-22(25-17-18)20-14-13-19(21(23)15-20)12-9-6-4-2/h13-17H,3-12H2,1-2H3

InChI Key

RERIIKQXDCJXTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CN=C(N=C1)C2=CC(=C(C=C2)CCCCC)Cl

Origin of Product

United States

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